N,N'-Diallyl-L-tartardiamide (DATD) is a small molecule used as a crosslinking agent in polyacrylamide gels for various applications in scientific research, particularly gel electrophoresis techniques like SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis) []. Compared to the more common bisacrylamide crosslinker, DATD gels offer a stronger interaction with glass surfaces, making them ideal for applications where the gel needs to act as a structural component at the bottom of the electrophoresis apparatus []. Additionally, DATD gels can be conveniently dissolved using periodic acid due to the presence of vicinal diols in its structure, which is not possible with bisacrylamide gels [].
DATD has a unique molecular structure with several key features (shown in Figure 1). It consists of a central L-tartaric acid moiety flanked by two allyl groups on the nitrogen atoms []. The L-tartaric acid provides chirality to the molecule, meaning it has a non-superimposable mirror image. The presence of the vicinal diols (two hydroxyl groups on adjacent carbon atoms) within the tartaric acid unit contributes to the gel's dissolvability with periodic acid []. The allyl groups, with their double bonds, participate in the crosslinking reaction during gel formation [].
Figure 1. Chemical structure of N,N'-Diallyl-L-tartardiamide (DATD)
Acrylamide (monomer) + DATD (crosslinker) --> Polyacrylamide network (gel) []
During gel preparation, acrylamide monomers react with each other and with DATD, forming a three-dimensional network of linked polyacrylamide chains. The allyl groups in DATD act as bridges, connecting multiple acrylamide chains, ultimately resulting in a gel with a defined pore size and mechanical stability.
N,N'-Diallyl-L-tartardiamide (DADLT) is primarily used in scientific research as a crosslinking agent for polyacrylamide gels. These gels are commonly employed in various techniques, including:
DADLT introduces crosslinks between polyacrylamide chains within the gel, enhancing its mechanical strength and stability. This allows the gel to withstand the harsh conditions of electrophoresis and Western blotting, preventing it from collapsing or breaking during use [].
While its primary application lies in crosslinking, N,N'-Diallyl-L-tartardiamide has also been explored in other research areas:
Irritant